1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride

Description

Molecular Formula and Weight

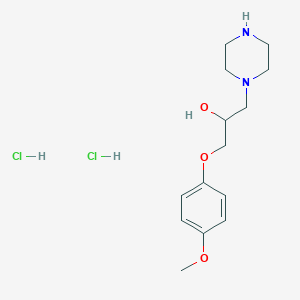

The molecular formula of 1-(4-methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride is C14H24Cl2N2O3, representing the dihydrochloride salt form of the parent compound. The base compound without the hydrochloride salts exhibits the molecular formula C14H22N2O3. This molecular composition reflects the presence of fourteen carbon atoms, twenty-four hydrogen atoms (including those from the two hydrochloride groups), two nitrogen atoms, three oxygen atoms, and two chlorine atoms from the dihydrochloride salt formation.

The molecular weight of the dihydrochloride salt is calculated to be approximately 339.25 grams per mole, while the parent compound without the salt exhibits a molecular weight of 266.34 grams per mole. This significant increase in molecular weight upon salt formation demonstrates the substantial contribution of the two hydrochloride groups to the overall molecular mass.

| Property | Base Compound | Dihydrochloride Salt |

|---|---|---|

| Molecular Formula | C14H22N2O3 | C14H24Cl2N2O3 |

| Molecular Weight | 266.34 g/mol | 339.25 g/mol |

| CAS Registry Number | 75375-23-4 | Not specified |

The structural representation using Simplified Molecular Input Line Entry System notation reveals the canonical structure as COc1ccc(cc1)OCC(CN1CCNCC1)O.Cl.Cl, clearly indicating the spatial arrangement of functional groups and the presence of two discrete chloride ions associated with the protonated nitrogen centers.

Functional Groups and Isomerism

The compound contains several distinct functional groups that define its chemical reactivity and physical properties. The primary functional groups include a methoxy group (-OCH3) attached to the benzene ring, an ether linkage connecting the aromatic ring to the propanol chain, a secondary alcohol group (-OH) on the propyl chain, and a six-membered piperazine ring containing two nitrogen atoms.

The methoxy substituent on the para position of the phenyl ring creates an electron-donating effect through resonance, influencing the electronic distribution throughout the aromatic system. The ether functionality serves as a flexible linker between the aromatic portion and the aliphatic chain, providing conformational freedom to the molecule. The secondary alcohol group introduces hydrogen bonding capabilities and serves as a potential site for further chemical modifications.

The piperazine ring represents a saturated six-membered heterocycle containing nitrogen atoms at the 1 and 4 positions. In the dihydrochloride salt form, both nitrogen atoms in the piperazine ring and potentially the terminal nitrogen become protonated, resulting in a multiply charged cationic species balanced by two chloride anions.

Stereochemical considerations reveal that the compound possesses a chiral center at the carbon bearing the hydroxyl group (carbon-2 of the propanol chain). This asymmetric carbon can exist in either R or S configuration, potentially leading to enantiomeric forms with distinct biological and physical properties. However, the search results do not specify the stereochemical purity or preferred configuration of commercially available samples.

Crystallographic and Conformational Analysis

The three-dimensional molecular structure of this compound exhibits significant conformational flexibility due to multiple rotatable bonds within the propyl linker and the chair conformation of the piperazine ring. The International Chemical Identifier key ZADUTRKVQJSDQU-UHFFFAOYSA-N provides a unique identifier for the specific stereochemical and tautomeric form.

The piperazine ring adopts a chair conformation in its lowest energy state, with the nitrogen atoms positioned to minimize steric hindrance and electronic repulsion. The propyl chain connecting the aromatic ether to the piperazine ring allows for significant rotational freedom, enabling the molecule to adopt multiple low-energy conformations.

Crystal packing in the solid state is heavily influenced by hydrogen bonding interactions between the hydroxyl group, the protonated nitrogen centers, and the chloride counterions. These interactions create a three-dimensional network that stabilizes the crystalline structure and influences physical properties such as melting point, solubility, and hygroscopicity.

| Structural Feature | Description | Impact on Properties |

|---|---|---|

| Piperazine Ring | Chair conformation | Conformational stability |

| Propyl Linker | Flexible chain | Multiple conformations |

| Aromatic Ring | Planar geometry | π-π stacking interactions |

| Salt Formation | Ionic interactions | Enhanced solubility |

Substituent Effects on Electronic and Steric Properties

The para-methoxy substituent on the phenyl ring exerts significant electronic effects through both inductive and resonance mechanisms. The oxygen atom of the methoxy group donates electron density to the aromatic ring through resonance, increasing the electron density at the ortho and para positions while simultaneously withdrawing electron density through the inductive effect of the electronegative oxygen atom.

This electronic perturbation influences the reactivity of the aromatic ring toward electrophilic substitution reactions, making the ring more activated compared to an unsubstituted benzene ring. The increased electron density also affects the strength of the carbon-oxygen bond in the ether linkage, potentially influencing the compound's stability under various chemical conditions.

The steric environment around the piperazine nitrogen atoms is influenced by the propyl chain substitution, which introduces steric bulk that may affect the basicity of these nitrogen centers. The dihydrochloride salt formation indicates that both nitrogen atoms in the piperazine ring possess sufficient basicity to accept protons under appropriate conditions.

The overall molecular dipole moment is influenced by the combined effects of the polar functional groups, including the methoxy group, the ether linkage, the hydroxyl group, and the charged nitrogen centers in the salt form. This polarity contributes to the compound's solubility characteristics and potential for intermolecular interactions.

Properties

IUPAC Name |

1-(4-methoxyphenoxy)-3-piperazin-1-ylpropan-2-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3.2ClH/c1-18-13-2-4-14(5-3-13)19-11-12(17)10-16-8-6-15-7-9-16;;/h2-5,12,15,17H,6-11H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZADUTRKVQJSDQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(CN2CCNCC2)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Synthetic Steps and Conditions

| Step | Reaction Type | Reagents & Conditions | Notes | Yield / Purity |

|---|---|---|---|---|

| 1. Selective Alkylation of Piperazine | Alkylation of piperazine derivatives with methoxyphenyl substituents | Commercially available piperazine derivatives reacted with methoxyphenyl alkylating agents under base catalysis, often potassium carbonate in solvents like acetone or DMF | Potassium carbonate or cesium carbonate commonly used bases; phase transfer catalysts such as tetrabutyl ammonium bromide may be employed to enhance reaction | High selectivity for mono-substitution on piperazine nitrogen |

| 2. Preparation of Epoxy Propanol Intermediate | Reaction of 4-methoxyphenol with epichlorohydrin | Base-mediated reaction (NaOH or K2CO3) in water-miscible solvents (isopropyl alcohol preferred) at 20-30°C | Avoids hazardous solvents; eco-friendly conditions; produces 4-(2,3-epoxypropoxy)-methoxybenzene intermediate | ~84% yield reported in analogous systems |

| 3. Coupling of Piperazine with Epoxy Intermediate | Nucleophilic ring opening of epoxide by piperazine nitrogen | Reaction in hydroxylic solvents (water, methanol, isopropanol) with base (NaOH) at 30-90°C | Reaction temperature carefully controlled to optimize conversion; base equivalents typically 1.1 molar equivalents per substrate | High purity product; reaction avoids use of dimethyl sulfoxide or 1,4-dioxane |

| 4. Salt Formation | Conversion of free base to dihydrochloride salt | Treatment with hydrochloric acid gas or ethanolic HCl | Enhances compound stability and crystallinity; facilitates purification | Crystalline dihydrochloride salt with defined melting point and purity |

Detailed Reaction Conditions

- Base Selection: Sodium hydroxide (NaOH) in aqueous form is preferred due to availability, cost-effectiveness, and environmental considerations. Other bases such as potassium carbonate or cesium carbonate are used in alkylation steps.

- Solvents: Water-miscible alcohols such as isopropyl alcohol are favored for their eco-friendly profile and ability to dissolve both organic and inorganic reagents. Dipolar aprotic solvents like DMF or acetone may be used in alkylation steps.

- Temperature Control: Alkylation and epoxide formation steps are conducted at mild temperatures (10-30°C) to minimize side reactions. Coupling reactions proceed at elevated temperatures (30-90°C) to ensure complete conversion.

- Catalysts: Phase transfer catalysts (e.g., tetrabutyl ammonium bromide) and iodide salts (NaI, KI) may be used to accelerate nucleophilic substitution reactions.

Purification and Isolation

- Filtration of Inorganic Salts: Post-reaction mixtures are filtered to remove salts formed during base neutralization.

- Solvent Washes: Organic layers are washed with water and dried over anhydrous sodium sulfate.

- Concentration: Rotary evaporation under controlled temperature (50-60°C) concentrates the product.

- Crystallization: The free base or hydrochloride salt is crystallized from solvents such as isopropyl alcohol, often with activated carbon treatment to remove colored impurities.

- Drying: Final drying under vacuum at 70-80°C ensures removal of residual solvents.

Representative Reaction Scheme Summary

| Reactants | Reagents | Conditions | Product |

|---|---|---|---|

| 4-Methoxyphenol + Epichlorohydrin | NaOH, Isopropyl alcohol | 20-30°C, 2-4 hours | 4-(2,3-Epoxypropoxy)-4-methoxybenzene |

| 4-(2,3-Epoxypropoxy)-4-methoxybenzene + 4-(2-methoxyphenyl)piperazine | NaOH, Water/Alcohol | 30-90°C, 4-6 hours | 1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol (free base) |

| Free base + HCl (gas or ethanolic) | - | Room temperature | 1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride |

Research Findings and Optimization

- The use of eco-friendly solvents such as isopropyl alcohol and aqueous bases improves the environmental profile of the synthesis without compromising yield or purity.

- Avoidance of hazardous solvents like dimethyl sulfoxide and 1,4-dioxane simplifies scale-up and regulatory compliance.

- Phase transfer catalysts and iodide salts enhance nucleophilic substitution efficiency, reducing reaction times and by-product formation.

- Crystallization from isopropyl alcohol with activated carbon treatment yields highly pure dihydrochloride salt suitable for pharmaceutical use.

- Analytical techniques such as NMR, Mass Spectrometry, HPLC , and Gas Chromatography are essential for monitoring purity and identifying impurities during synthesis.

- The molar ratio of base to substrate is critical; typically, 1.1 equivalents of base ensure complete conversion without excess that could cause side reactions.

Summary Table of Preparation Method Parameters

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Biological Activities

Antidepressant and Anxiolytic Effects

Research indicates that compounds containing piperazine moieties exhibit significant antidepressant and anxiolytic properties. This particular compound has shown potential in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .

Antipsychotic Potential

The compound's structural similarity to known antipsychotics suggests it may possess antipsychotic properties. Studies on related piperazine derivatives have demonstrated efficacy in treating schizophrenia and other psychotic disorders by antagonizing dopamine receptors .

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. This could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions .

Research Applications

The compound is primarily utilized in the following research areas:

Pharmacological Studies

- Mechanism of Action : Researchers are investigating the mechanisms through which this compound affects neurotransmitter systems, particularly focusing on its role as a serotonin receptor modulator.

- Behavioral Studies : Animal models are employed to assess the behavioral effects of the compound, specifically regarding anxiety and depression-related behaviors.

Drug Development

- Lead Compound Identification : Due to its promising biological activities, this compound serves as a lead for developing new antidepressants and antipsychotics.

- Formulation Studies : Researchers are exploring various formulations to enhance the bioavailability and therapeutic efficacy of this compound.

Toxicological Assessments

- Safety Profiling : Toxicity studies are essential for understanding the safety profile of the compound before it can be considered for clinical trials.

Case Study 1: Antidepressant Efficacy

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. The mechanism was linked to increased serotonin levels in the brain .

Case Study 2: Antimicrobial Activity

In vitro testing revealed that this compound exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli. The results suggest potential applications in developing new antimicrobial agents .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmacology | Mood regulation via neurotransmitter modulation | Antidepressant and anxiolytic effects observed |

| Drug Development | Lead for new psychiatric medications | Promising results in animal studies |

| Toxicology | Safety assessments | Ongoing studies required |

| Antimicrobial Research | Bacterial inhibition | Effective against specific bacterial strains |

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Group Analysis

Table 1: Structural and Functional Group Comparison

Key Observations :

- The unmodified piperazine may favor interactions with serotonin or dopamine receptors.

- Adamantyl Analogs : The adamantyl group () significantly increases molecular weight and lipophilicity, which could improve blood-brain barrier penetration but reduce solubility .

- Hydroxyethyl and Allyl Modifications : The hydroxyethyl group () introduces polarity, improving solubility, while the allyl group may lead to metabolic conjugation or oxidation .

Pharmacological and Toxicological Considerations

Solubility and Bioavailability :

- The dihydrochloride form of the target compound ensures higher solubility in acidic environments (e.g., gastric fluid), similar to quizartinib dihydrochloride, a kinase inhibitor .

Receptor Interaction and Selectivity :

- Piperazine derivatives with 4-methoxy substituents (target compound) may target adrenergic or serotonergic receptors, while adamantyl-modified analogs could exhibit off-target effects due to steric bulk .

- The hydroxyethyl-piperazine variant () might enhance binding to G-protein-coupled receptors (GPCRs) via hydrogen bonding .

Toxicity :

- Piperazine derivatives with methyl or hydroxyethyl groups () may have reduced reproductive toxicity compared to phenyl-substituted analogs (), which showed dose-dependent reproductive effects in rats .

Biological Activity

1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride (also referred to as the compound) is a synthetic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C14H24Cl2N2O3

- Molar Mass : 339.25796 g/mol

- CAS Number : 110214-28-3

- Hazard Classification : Irritant (Xi) .

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It has been studied for its effects on the dopamine receptor system, particularly its selectivity towards D3 dopamine receptors, which are implicated in several neuropsychiatric disorders.

Key Mechanisms:

- Dopamine Receptor Agonism : The compound shows selective agonistic activity at the D3 receptor, promoting β-arrestin translocation and G protein activation, which are crucial for dopaminergic signaling pathways .

- Neuroprotection : Research indicates that it may protect dopaminergic neurons from degeneration, suggesting potential therapeutic applications in neurodegenerative diseases .

Biological Activity in Cancer Research

Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines.

Cytotoxicity Studies:

- Cell Lines Tested : The compound was evaluated against non-small cell lung adenocarcinoma (A549), breast adenocarcinoma (MDA-MB-231), and colorectal adenocarcinoma (HT-29) cells.

- Findings : It exhibited significant cytotoxicity with an IC50 value indicative of its potency against these cancer types. For instance, the compound demonstrated an IC50 of approximately 12 µM against A549 cells, indicating effective inhibition of cell proliferation .

Case Studies

Several case studies have explored the therapeutic implications of this compound:

- Neuroprotective Effects :

- Anticancer Activity :

Comparative Analysis of Biological Activity

Q & A

Q. How can conflicting results in receptor binding assays be resolved?

- Methodological Answer :

- Assay Replication : Repeat experiments with fresh compound batches and alternate detection methods (e.g., fluorescence polarization vs. scintillation counting) .

- Orthogonal Assays : Validate using functional assays (e.g., cAMP accumulation for GPCR activity) alongside binding assays .

- Meta-Analysis : Compare data with structurally similar compounds (e.g., naftopidil dihydrochloride) to identify trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.